molecular formula C18H16N2O2 B8648338 Ethyl 2-(2-aminoquinolin-6-yl)benzoate

Ethyl 2-(2-aminoquinolin-6-yl)benzoate

Cat. No.: B8648338
M. Wt: 292.3 g/mol
InChI Key: LUVPBVOWINAXGE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoquinolin-6-yl)benzoate is a heterocyclic organic compound featuring a benzoate ester core substituted with a 2-aminoquinolin-6-yl group. The amino group on the quinoline ring enhances hydrogen-bonding capacity, which could influence biological activity or material properties in applications such as drug design or polymer chemistry.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

ethyl 2-(2-aminoquinolin-6-yl)benzoate

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)15-6-4-3-5-14(15)12-7-9-16-13(11-12)8-10-17(19)20-16/h3-11H,2H2,1H3,(H2,19,20)

InChI Key

LUVPBVOWINAXGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)N=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(2-aminoquinolin-6-yl)benzoate belongs to a broader class of ethyl benzoate derivatives with heterocyclic substituents. Key structural analogues include:

  • I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate): Replaces the quinoline group with an isoxazole-thioether chain, emphasizing sulfur-mediated reactivity .
  • Ethyl 4-(dimethylamino)benzoate: A para-substituted dimethylamino group enhances electron-donating effects, improving polymerization efficiency in resin systems .
  • Ethyl 2-methoxybenzoate: A methoxy substituent in the ortho position increases steric hindrance and lipophilicity compared to aminoquinoline derivatives .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Properties
This compound* C₁₈H₁₆N₂O₂ 292.34† High polarity (amino group), moderate solubility in polar solvents‡
Ethyl 2-amino-6-chloro-3-methylbenzoate C₁₀H₁₂ClNO₂ 213.66 Chloro substituent increases stability; melting point ~100–120°C
Ethyl 2-(3-bromoquinolin-6-yl)propanoate C₁₄H₁₄BrNO₂ 308.17 Bromine enhances molecular weight and potential halogen bonding
I-6501 C₁₈H₂₃N₃O₃S 365.46 Thioether linkage improves lipophilicity; likely lower water solubility
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 High reactivity in UV-cured resins; degree of conversion >80%
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Low melting point (∼15°C); soluble in ethanol and organic solvents

*Hypothetical formula based on structural analysis. †Calculated mass. ‡Inferred from analogous compounds.

Research Findings and Discussion

  • Substituent Effects: The amino group in ethyl 4-(dimethylamino)benzoate increases electron density, improving its efficiency as a co-initiator in resins. This contrasts with 2-(dimethylamino)ethyl methacrylate, which shows lower reactivity due to steric and electronic factors . For the target compound, the aminoquinoline group may similarly enhance photochemical activity.
  • Biological Activity: Bromoquinoline derivatives (e.g., CAS 1311992-92-3) exhibit cytotoxic properties, suggesting that the target compound’s amino group could modulate toxicity or selectivity in drug candidates .
  • Solubility and Stability: Ethyl 2-methoxybenzoate’s low melting point and ethanol solubility contrast with the higher rigidity of quinoline-containing analogues, which may limit their bioavailability but improve thermal stability.

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